REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8](Br)=[C:7]([CH3:12])[CH:6]=1)[CH:2]=[CH2:3].C([Li])CCC.C[O:19][C:20](=O)[O:21]C>C1COCC1>[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:20]([OH:21])=[O:19])=[C:7]([CH3:12])[CH:6]=1)[CH:2]=[CH2:3]
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Name
|
|
Quantity
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10.87 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC(=C(C=C1)Br)C
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Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
125 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
12.93 g
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-75 °C
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Type
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CUSTOM
|
Details
|
The mixture is stirred at −75° C. for 30 min before it
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture is stirred at 0° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at rt for 20 h before the solvents are removed in vacuo
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The remaining oil is evaporated twice from ethanol (100 mL) before it
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 2 M aq. LiOH solution (75 mL)
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at rt for 2 days and at 60° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
solvent is evaporated
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Type
|
ADDITION
|
Details
|
the remaining solution is diluted with 0.5 M aq. NaOH solution
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WASH
|
Details
|
is washed with 1 M aq. NaOH solution (150 mL)
|
Type
|
WASH
|
Details
|
The combined basic aq. extracts are washed with diethyl ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC(=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |